molecular formula C9H11N B587272 3-Phenylazetidine CAS No. 4363-13-7

3-Phenylazetidine

Cat. No.: B587272
CAS No.: 4363-13-7
M. Wt: 133.194
InChI Key: XOZGEXKQMVAILQ-UHFFFAOYSA-N
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Description

3-Phenylazetidine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGEXKQMVAILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651786
Record name 3-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-13-7
Record name 3-Phenylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add 20% palladium hydroxide on activated carbon (0.130 g) and ethanol (25 mL) to a Parr pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the mixture at RT for 15 min. Vent the hydrogen from the reaction vessel and purge the reaction vessel with nitrogen. Add 1-benzhydryl-3-phenylazetidine (0.515 g, 0.00172 mol) and ethanol (75 mL) to the pressure vessel. Purge the reaction vessel with nitrogen, pressurize the reaction mixture with hydrogen (400 kPa), seal the vessel and agitate the reaction at RT for 20 h. Turn off the agitation, vent the excess hydrogen from the vessel, purge the vessel with nitrogen and filter the reaction mixture to remove the palladium on carbon catalyst. Concentrate and purify (silica gel chromatography, eluting with 5:95 to 10:90 2 M ammonia in methanol:DCM) to give the title compound (76 mg, 34%).
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0.515 g
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25 mL
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75 mL
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Yield
34%

Synthesis routes and methods II

Procedure details

Compound C43 was prepared according to the general procedure for the synthesis of C40 in Example 9, except that 1-(diphenylmethyl)-3-phenylazetidine (See M. C. Hillier & C-y. Chen, J. Organic Chem. 2006, 71, 7885-7887) was used instead of 1-(diphenylmethyl)-3-(4-fluorophenoxy)azetidine, and the silica gel chromatography was carried out with 100:5:1 chloroform:MeOH:concentrated aqueous ammonium hydroxide as eluant. Yield: 427 mg (contains some impurities), <3.21 mmol, <19%. LCMS m/z 134.0 (M+1). 1H NMR (400 MHz, CD3OD), product peaks only: δ 4.02 (m, 2H), 4.11 (m, 3H), 7.29 (m, 5H).
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Q & A

Q1: What are some synthetic routes to access 3-phenylazetidine derivatives?

A1: Several methods have been explored for the synthesis of this compound derivatives:

  • Strained ring opening: 3-Phenyl-1-azabicyclo[1.1.0]butane reacts with chlorodithioformates to yield 3-chloro-3-phenylazetidine-1-carbodithioates. Further derivatization allows access to azetidinethiocarboxylate derivatives. []
  • Cycloaddition reactions: Microwave-assisted reactions of 1-arenesulfonylaziridines with dimethylsulfonium carboethoxymethylide, using alumina as a solid support, lead to the regioselective synthesis of trans-1-arenesulfonyl-2-ethoxycarbonyl-3-phenylazetidines. []
  • Photocyclization: Irradiation of bis(phenylglyoxyloyl)alkylamines induces cyclization involving a 1,5-benzoyl shift, forming 1-alkyl-3-benzoyloxy-3 phenylazetidine-2,4-diones. []

Q2: How does the strained ring system of 1-azabicyclo[1.1.0]butanes contribute to the synthesis of azetidines?

A: The high ring strain in 1-azabicyclo[1.1.0]butanes makes them highly reactive towards ring-opening reactions. This reactivity is exploited in their reaction with trimethylsilyl azide, where the strained N-C(3) bond is cleaved, leading to the formation of 3-azido-3-ethylazetidine derivatives after subsequent reactions with various electrophiles. []

Q3: What is the significance of synthesizing cis- and trans-3-phenylazetidine-2-carboxylic acids?

A: These compounds are conformationally restricted analogues of phenylalanine, a naturally occurring amino acid. Studying their synthesis and properties can provide valuable insights into the structure-activity relationships of phenylalanine analogues and their potential use as tools in medicinal chemistry. [, ]

Q4: Can you describe a specific example of how the this compound structure has been modified and the observed outcome?

A: Researchers investigated the synthesis of 3-hydroxymethyl-3-phenylazetidine derivatives and attempted to convert them into more complex bicyclic systems like 3-phenyl-1-azabicyclo[1.1.1]pentane or 3-phenyl-1-azabicyclo[2.1.1]hexane. This research highlights the potential of modifying the this compound scaffold to generate new and potentially bioactive compounds. []

Q5: What crystallographic information is available for this compound derivatives?

A: The crystal structure of 1-N-Methyl-2[1′-N-(p-methoxyphenyl)-3′-phenylazetidine-2′-one]-3-(p-methoxybenzoyl)spiro[4.4″]-oxindole-pyrrolidine has been determined. This complex molecule, containing a this compound moiety, reveals structural features such as the conformation of the pyrrolidine ring and stabilizing intramolecular and intermolecular interactions. []

Q6: Has the concept of azidonium intermediates, potentially relevant to azetidine synthesis, been explored?

A: Yes, research simulating azidonium intermediates using N-aminoheterocycles, including azetidine derivatives, has been conducted. While not directly leading to azetidine synthesis in the reported cases, this work provides insights into the reactivity and stability of potential intermediates relevant to azetidine chemistry. []

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